H-D-Cys(trt)-otbu hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

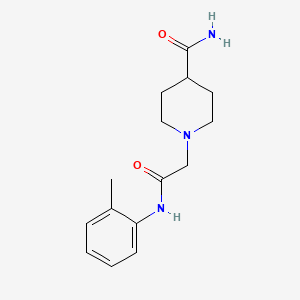

“H-D-Cys(trt)-otbu hcl” is a chemical compound used for research purposes. It is also known as S-Trityl-D-cysteine . The CAS number for this compound is 439089-10-8.

Synthesis Analysis

The synthesis of peptides containing Cys presents special challenges to the peptide chemist. Careful planning of the synthetic strategy is essential, if the peptide possessing the correct structure is to be obtained in good yield . For routine synthesis of cysteinyl peptide containing free thiol groups, the trityl group is particularly recommended, as it is labile to TFA (trifluoroacetic acid) and is therefore removed during the normal cleavage procedure .

Molecular Structure Analysis

The molecular formula of “this compound” is C26H29NO2S. The molecular weight of this compound is 419.58.

Chemical Reactions Analysis

Peptides containing Cys can exist in either reduced (sulfhydryl) or oxidized inter/intra chain disulfide bonded forms . The peptide is initially obtained in the reduced monomeric form but, if required, can be readily converted to a dimeric or cyclic disulfide bonded form by oxidation .

科学的研究の応用

Peptide Synthesis and Modification

The synthesis of cyclic RGD peptides, which are potent antagonists for the αvβ3 integrin receptor, benefits from microwave-assisted solid-phase synthesis techniques. The use of H-D-Cys(trt)-otbu hcl in these processes accelerates reaction times and improves yield and purity, as seen in the coupling reactions between Fmoc-Arg(Pbf)-OH and high-loading H-Gly-Trt(2-Cl) resin under microwave heating. This method is applicable to the synthesis of linear pentapeptides and their subsequent cyclization, showcasing the compound's utility in peptide synthesis (Yamada et al., 2012).

Sensor Development for Biological Applications

In the development of sensors for biological applications, the compound's ability to participate in selective reactions is crucial. For example, the creation of fluorescent probes with multiple binding sites for the discrimination of cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) relies on such selective chemistry. These probes enable simultaneous, accurate ratiometric monitoring of these biothiols, which are vital for maintaining redox homeostasis in biological systems (Yin et al., 2017).

Novel Chemical Reactions and Material Science

The compound is also involved in novel chemical reactions, such as the Zirconium-Catalyzed C–H Alumination of Polyolefins, Paraffins, and Methane. This process affords versatile organoaluminum compounds and showcases a method for the direct activation of C–H bonds in saturated hydrocarbons, indicating the compound's role in advancing material science and catalysis research (Kanbur et al., 2023).

Safety and Hazards

The safety data sheet for a similar compound, H-D-Cys(Trt)-OH, indicates that it may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to use appropriate protective equipment when handling this compound .

作用機序

Target of Action

H-D-Cys(Trt)-OtBu HCl is a derivative of the amino acid cysteine . The primary targets of this compound are proteins that contain cysteine residues. Cysteine plays a crucial role in protein structure and function due to its ability to form disulfide bonds, contributing to the stability of the protein structure .

Mode of Action

The compound interacts with its targets through the process of peptide synthesis . The trityl (Trt) group in this compound serves as a protective group for the cysteine’s sulfhydryl group during the synthesis process . This protection is crucial to prevent unwanted reactions and maintain the integrity of the cysteine residue . The OtBu group is also a protecting group for the carboxyl function of the amino acid .

Biochemical Pathways

The compound is primarily involved in the biochemical pathway of protein synthesis, specifically in the phase of peptide chain elongation . The presence of this compound ensures the correct incorporation of cysteine residues into the growing peptide chain . The downstream effects include the formation of proteins with correct structures and functions.

Result of Action

The molecular effect of this compound’s action is the successful incorporation of cysteine residues into proteins . On a cellular level, this results in the production of functional proteins that can carry out their respective roles in the cell.

特性

IUPAC Name |

tert-butyl (2S)-2-amino-3-tritylsulfanylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOWWSICTUFREA-GNAFDRTKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2798851.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine](/img/structure/B2798857.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methyl-3-tosylquinolin-4-amine](/img/structure/B2798858.png)

![N-(4-fluorophenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2798860.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2798863.png)

![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2798866.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2798867.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B2798869.png)